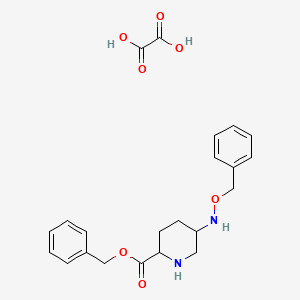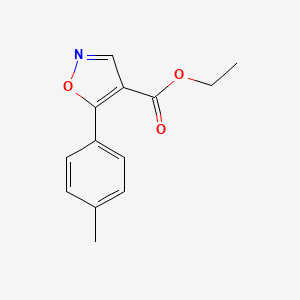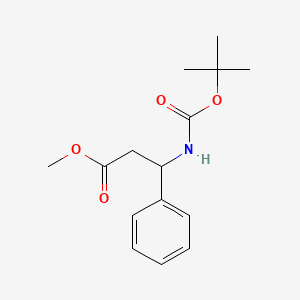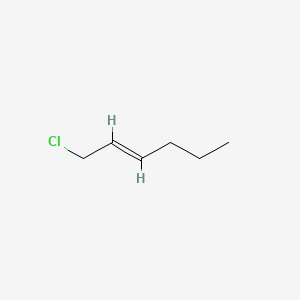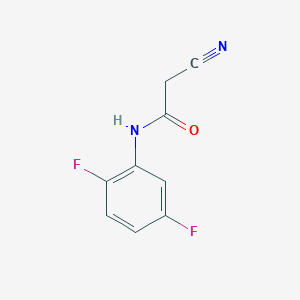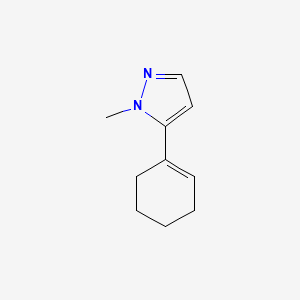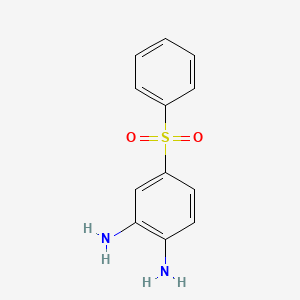![molecular formula C9H12ClNO B8754943 2-chloro-5-[(propan-2-yloxy)methyl]pyridine CAS No. 832714-57-5](/img/structure/B8754943.png)
2-chloro-5-[(propan-2-yloxy)methyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-[(propan-2-yloxy)methyl]pyridine is an organic compound with the molecular formula C9H12ClNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(propan-2-yloxy)methyl]pyridine typically involves the reaction of 2-chloro-5-chloromethyl-pyridine with isopropanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the isopropoxymethyl group .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
化学反应分析
Types of Reactions
2-chloro-5-[(propan-2-yloxy)methyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The isopropoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include piperidine derivatives.
科学研究应用
2-chloro-5-[(propan-2-yloxy)methyl]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in the development of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 2-chloro-5-[(propan-2-yloxy)methyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
2-Chloro-5-chloromethyl-pyridine: A precursor in the synthesis of 2-chloro-5-[(propan-2-yloxy)methyl]pyridine.
2-Chloro-5-methyl-pyridine: A structurally similar compound with different substituents.
2-Chloro-5-(trifluoromethyl)pyridine: Another derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties.
属性
CAS 编号 |
832714-57-5 |
|---|---|
分子式 |
C9H12ClNO |
分子量 |
185.65 g/mol |
IUPAC 名称 |
2-chloro-5-(propan-2-yloxymethyl)pyridine |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)12-6-8-3-4-9(10)11-5-8/h3-5,7H,6H2,1-2H3 |
InChI 键 |
ZPAHGAXBDRYMLX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCC1=CN=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


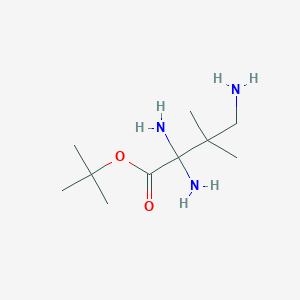
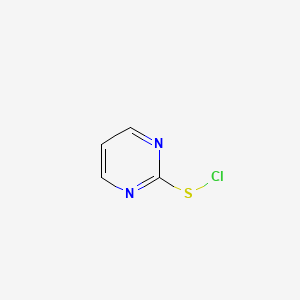
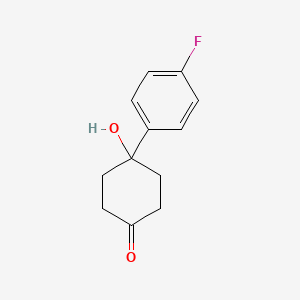
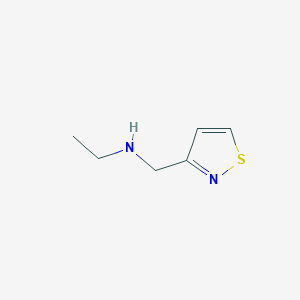
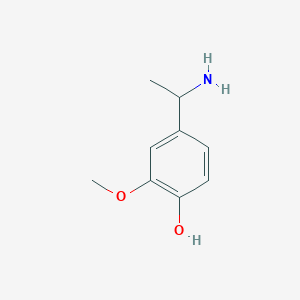
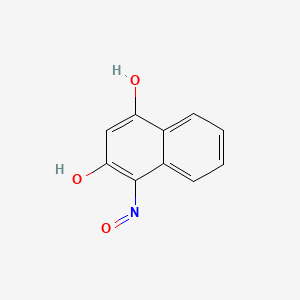
![Benzo[c]isothiazole](/img/structure/B8754907.png)
